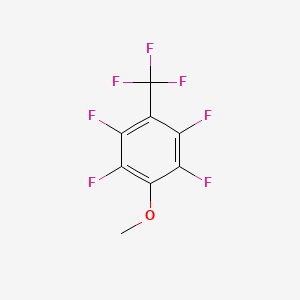

1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c1-16-7-5(11)3(9)2(8(13,14)15)4(10)6(7)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAURIRLQJRFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382144 | |

| Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20867-94-1 | |

| Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel fluorinated aromatic compound, 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene. This document is intended for researchers, scientists, and professionals in drug development and materials science who have an interest in leveraging the unique properties of polyfluorinated molecules. By combining established principles of fluorine chemistry with predictive analytical insights, this guide serves as a practical roadmap for the preparation and verification of this target compound.

Introduction: The Promise of Polyfluorinated Scaffolds

Polyfluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene, combines a tetrafluorinated benzene ring with a methoxy group and a trifluoromethyl group. This unique combination of electron-withdrawing and donating groups is anticipated to confer valuable properties, making it a promising scaffold for the development of novel pharmaceuticals and advanced materials.

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The most logical and efficient synthetic route to 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene is via a nucleophilic aromatic substitution (SNAr) reaction. Highly fluorinated benzene rings are electron-deficient and thus highly susceptible to attack by nucleophiles.[1][2][3] The powerful electron-withdrawing nature of the fluorine atoms and the trifluoromethyl group facilitates the displacement of a fluoride ion by a suitable nucleophile.

Our proposed synthesis utilizes the commercially available starting material, octafluorotoluene, and a common methoxide source, sodium methoxide. The trifluoromethyl group in octafluorotoluene is a strong deactivating group and a meta-director for electrophilic substitution, but for nucleophilic substitution, it strongly activates the ring, particularly at the para position.[3]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Materials:

-

Octafluorotoluene (1 equivalent)

-

Sodium methoxide (1.1 equivalents)

-

Anhydrous Methanol (solvent)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of octafluorotoluene in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene.

Characterization: Predictive Analysis

As this is a novel compound, definitive, experimentally-derived characterization data is not yet published. However, based on the analysis of structurally similar compounds, we can predict the expected spectroscopic data with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The 1H NMR spectrum is expected to be the simplest, showing a single resonance for the methoxy group protons.

| Predicted 1H NMR Data | |

| Chemical Shift (δ) | ~3.9 ppm |

| Multiplicity | Singlet (s) |

| Integration | 3H |

Rationale: The chemical shift of methoxy groups on aromatic rings typically appears in this region. The absence of adjacent protons will result in a singlet.

13C NMR: The 13C NMR will be more complex due to the presence of fluorine atoms, which will cause splitting of the carbon signals (C-F coupling).

| Predicted 13C NMR Data | |

| C-OCH3 | ~56 ppm (quartet, due to long-range C-F coupling) |

| Aromatic C-OCH3 | ~150-155 ppm (complex multiplet) |

| Aromatic C-F | ~135-145 ppm (complex multiplets) |

| Aromatic C-CF3 | ~115-125 ppm (quartet, JC-F ~ 30-40 Hz) |

| CF3 | ~120-125 ppm (quartet, JC-F ~ 270-280 Hz) |

Rationale: The predicted chemical shifts and coupling patterns are based on data from various fluorinated and methoxy-substituted benzene derivatives.[4][5] The large one-bond C-F coupling constant for the CF3 group is characteristic.

19F NMR: The 19F NMR spectrum is the most informative for confirming the structure of fluorinated compounds. We expect to see two distinct regions of signals: one for the aromatic fluorine atoms and one for the trifluoromethyl group.

| Predicted 19F NMR Data | |

| Aromatic F | -140 to -160 ppm (complex multiplets) |

| CF3 | ~ -56 to -64 ppm (triplet or more complex multiplet due to coupling with ortho-F) |

Rationale: The chemical shift for the CF3 group is in a typical range for trifluoromethyl groups attached to an aromatic ring.[1][6][7] The aromatic fluorine signals will be in the expected region for polyfluorinated benzenes and will show complex coupling to each other and to the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C8H3F7O).

| Predicted MS Data | |

| Molecular Formula | C8H3F7O |

| Molecular Weight | 248.09 g/mol |

| Expected M+ Peak | m/z = 248 |

| Key Fragmentation | Loss of CH3 (m/z = 233), Loss of OCH3 (m/z = 217), Loss of CF3 (m/z = 179) |

Rationale: High-resolution mass spectrometry should confirm the elemental composition. The fragmentation pattern is predicted based on the stability of the resulting fragments.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Predicted IR Data | |

| C-H stretch (methoxy) | 2950-2850 cm-1 |

| C=C stretch (aromatic) | 1600-1450 cm-1 |

| C-F stretch | 1350-1100 cm-1 (strong, broad) |

| C-O stretch (aryl ether) | 1250-1000 cm-1 |

Rationale: The C-F stretching vibrations in polyfluorinated compounds typically give rise to strong and characteristic absorptions in the fingerprint region of the IR spectrum.

Conclusion

This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene. While a direct literature precedent for this specific molecule is not yet available, the proposed methodology is firmly grounded in the well-established principles of nucleophilic aromatic substitution on polyfluorinated systems. The predictive characterization data, derived from a thorough analysis of analogous compounds, provides a reliable framework for the structural verification of the target molecule. It is our hope that this guide will serve as a valuable resource for researchers seeking to explore the potential of this and other novel fluorinated compounds in their scientific endeavors.

References

-

High-Temperature Reactions of Hexafluorobenzene. National Center for Biotechnology Information. [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Center for Biotechnology Information. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Center for Biotechnology Information. [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. The Royal Society of Chemistry. [Link]

-

(Trifluoromethoxy)benzene. PubChem. [Link]

-

19F NMR Reference Standards. Unknown Source. [Link]

-

Benzene 1,2,4,5-tetrafluoro-3,6-dimethoxy-. NIST WebBook. [Link]

-

Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journals. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

Supplementary Information for The copper catalysed reaction of sodium methoxide with aryl bromides. Pure. [Link]

-

1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at room temperature to yield two major products, each having the molecular formula C7H3 F4NO3.. Filo. [Link]

-

[Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. YouTube. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. rsc.org [rsc.org]

- 5. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic signature of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted dataset. By analyzing the electronic effects of the methoxy, fluoro, and trifluoromethyl substituents on the benzene scaffold, we offer an expert interpretation of the anticipated spectral features. This guide is designed to serve as a foundational reference for researchers working with this compound, enabling its identification, purity assessment, and structural confirmation. Detailed, field-proven experimental protocols for acquiring high-fidelity spectroscopic data are also provided to ensure methodological rigor.

Introduction and Molecular Structure

1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene is a highly functionalized aromatic compound. Its structure features a benzene ring substituted with four fluorine atoms, an electron-donating methoxy group (-OCH₃), and a strongly electron-withdrawing trifluoromethyl group (-CF₃). This unique combination of substituents creates a complex electronic environment, making its spectroscopic characterization both challenging and crucial for confirming its identity and purity in synthetic and medicinal chemistry applications. The presence of fluorine lends itself to powerful analytical techniques, particularly ¹⁹F NMR, which offers high sensitivity and a wide chemical shift range.

Molecular Structure Diagram

Caption: Structure of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for the target molecule. These predictions are derived from the analysis of substituent effects and comparison with data from structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | -OCH₃ | 3.8 - 4.2 | Singlet (s) or narrow Quartet (q) | Possible small ⁵JH-F ~ 1-2 Hz |

| ¹³C | C -1 | 140 - 145 | Doublet of Multiplets (dm) | ¹JC-F ~ 240-260 |

| C -2 | 138 - 143 | Doublet of Multiplets (dm) | ¹JC-F ~ 240-260 | |

| C -3 | 145 - 150 | Multiplet (m) | - | |

| C -4 | 138 - 143 | Doublet of Multiplets (dm) | ¹JC-F ~ 240-260 | |

| C -5 | 140 - 145 | Doublet of Multiplets (dm) | ¹JC-F ~ 240-260 | |

| C -6 | 115 - 120 | Quartet of Multiplets (qm) | ²JC-F (of CF₃) ~ 30-35 | |

| -OCH₃ | 55 - 65 | Singlet (s) | - | |

| -C F₃ | 120 - 125 | Quartet of Multiplets (qm) | ¹JC-F ~ 270-280 |

Table 2: Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F -1 | -140 to -145 | Doublet of Doublets (dd) | ³JF1-F2 ~ 20; ⁴JF1-F5 ~ 5-10 |

| F -2 | -150 to -155 | Doublet of Doublets (dd) | ³JF2-F1 ~ 20; ⁵JF2-F4 ~ 10-15 |

| F -4 | -150 to -155 | Doublet of Doublets (dd) | ³JF4-F5 ~ 20; ⁵JF4-F2 ~ 10-15 |

| F -5 | -140 to -145 | Doublet of Doublets (dd) | ³JF5-F4 ~ 20; ⁴JF5-F1 ~ 5-10 |

| -CF₃ | -60 to -65 | Singlet (s) | - |

Table 3: Predicted Infrared (IR) Absorption Bands

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H stretch (methoxy) | Medium-Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium |

| 1350 - 1100 | C-F stretch (CF₃) | Strong, multiple bands |

| 1250 - 1000 | C-O-C stretch (aryl ether) | Strong |

| 1000 - 900 | Aromatic C-F stretch | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI, 70 eV)

| m/z | Proposed Fragment | Notes |

| 268 | [M]⁺ | Molecular Ion |

| 253 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |

| 239 | [M - CHO]⁺ | Loss of formyl radical |

| 199 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

In-depth Spectroscopic Analysis and Rationale

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple, dominated by a single resonance from the methoxy (-OCH₃) group.

-

Chemical Shift (δ 3.8 - 4.2 ppm): The typical chemical shift for a methoxy group on an aromatic ring is around 3.8 ppm. [1]However, the presence of four strongly electronegative fluorine atoms and a trifluoromethyl group will deshield the methoxy protons, shifting the resonance downfield.

-

Multiplicity: This peak is expected to be a singlet. However, long-range coupling to the fluorine atoms on the ring (e.g., a five-bond coupling, ⁵JH-F, to F-2 and F-4) might occur, which could broaden the singlet or resolve it into a very narrow multiplet (quartet, if coupled to three equivalent fluorine atoms, which is not the case here). [2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most informative technique for this molecule, with signals expected from both the aromatic fluorines and the trifluoromethyl group. [3][4]

-

-CF₃ Group (δ -60 to -65 ppm): The trifluoromethyl group typically appears in this region. [5][6]Due to the lack of adjacent fluorine or hydrogen atoms, it is predicted to be a singlet.

-

Aromatic Fluorines (δ -140 to -155 ppm): The chemical shifts of the four aromatic fluorines are influenced by their position relative to the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group.

-

F-1 and F-5: These fluorines are ortho to the trifluoromethyl group and meta to the methoxy group. They are expected to be in a similar chemical environment and may have similar chemical shifts.

-

F-2 and F-4: These fluorines are ortho to the methoxy group and are expected to be the most shielded (upfield shift) due to its electron-donating resonance effect. They are also in similar environments.

-

-

Coupling Constants: Significant through-bond ¹⁹F-¹⁹F coupling is expected.

-

Ortho coupling (³JF-F): ~20 Hz (between F1-F2 and F4-F5).

-

Meta coupling (⁴JF-F): ~5-10 Hz (between F1-F5).

-

Para coupling (⁵JF-F): ~10-15 Hz (between F2-F4).

-

The interplay of these couplings will result in complex multiplets, likely doublet of doublets, for each aromatic fluorine signal.

Predicted ¹⁹F-¹⁹F Coupling Diagram

Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling network.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by large one-bond carbon-fluorine couplings (¹JC-F) and smaller long-range couplings. [7]* Aromatic Carbons (C1-C5): The carbons directly bonded to fluorine will appear as large doublets (due to the one-bond C-F coupling) that are further split by couplings to other fluorine atoms. Their chemical shifts are significantly influenced by the attached fluorine.

-

C6 Carbon: The carbon attached to the -CF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms (²JC-F ~ 30-35 Hz).

-

-CF₃ Carbon: This carbon will also be a quartet due to the large one-bond coupling to its three attached fluorine atoms (¹JC-F ~ 270-280 Hz).

-

-OCH₃ Carbon: This signal is expected in the typical range for an ether carbon and should be a sharp singlet. [1]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups.

-

C-F Vibrations: The spectrum will be dominated by very strong absorption bands in the 1350-900 cm⁻¹ region. This includes stretching vibrations from the aromatic C-F bonds and the C-F bonds of the trifluoromethyl group. [8][9]The -CF₃ group typically shows multiple strong bands.

-

C-O Ether Stretch: A strong band between 1250-1000 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.

-

Aromatic Ring: Medium intensity peaks between 1600-1450 cm⁻¹ correspond to the C=C stretching vibrations of the benzene ring. [10][11][12]* C-H Stretch: Weak to medium bands from the methoxy C-H stretching are expected between 2960-2850 cm⁻¹. [11]

Mass Spectrometry

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion and undergo predictable fragmentation.

-

Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z 268, corresponding to the molecular weight of C₈H₃F₇O.

-

Key Fragments: The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

-

[M - CH₃]⁺ (m/z 253): Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisole derivatives.

-

[M - CF₃]⁺ (m/z 199): Loss of the trifluoromethyl radical is also highly probable due to the relative stability of the resulting aryl cation and the CF₃ radical.

-

[CF₃]⁺ (m/z 69): The trifluoromethyl cation itself is a stable fragment and is often observed in the mass spectra of compounds containing this group.

-

Experimental Protocols

To validate the predicted data, the following standardized protocols are recommended.

Protocol for High-Resolution NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube. [4]2. Instrument Setup (500 MHz or higher recommended):

-

Tune and match the probe for ¹H, ¹⁹F, and ¹³C nuclei.

-

Shim the magnetic field to achieve optimal resolution.

-

Use a deuterium lock on the solvent for field stability. [3]3. ¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a 1D fluorine spectrum. Use ¹H decoupling to simplify multiplets if necessary, but acquire a coupled spectrum to observe H-F couplings.

-

Use a known fluorine standard, such as CFCl₃, as an external reference or reference the spectrum indirectly.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹H-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds will be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform ¹H-¹³C HSQC and HMBC experiments to definitively assign proton and carbon signals.

-

Perform a ¹⁹F-¹⁹F COSY or other homonuclear correlation experiment to confirm coupling relationships between fluorine nuclei.

-

Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic characterization.

Protocol for ATR-FTIR Spectroscopy

-

Background Collection:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty crystal. This will account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal. [13]2. Sample Application:

-

Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface. [14][15]3. Spectrum Acquisition:

-

For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Do not overtighten. [13] * Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Protocol for Electron Ionization Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup (Gas Chromatograph - Mass Spectrometer):

-

GC: Use a standard non-polar column (e.g., DB-5ms). Set an appropriate temperature program (e.g., ramp from 50°C to 250°C) to ensure the compound elutes as a sharp peak.

-

MS: Set the ionization energy to the standard 70 eV. [16]Set the mass analyzer to scan a suitable range (e.g., m/z 40-350).

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Acquire the mass spectrum across the eluting chromatographic peak.

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it with the predicted data.

-

References

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Tofwerk. (n.d.). Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI. Retrieved from [Link]

-

Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Retrieved from [Link]

-

Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Arhangelskis, M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

-

MDPI. (2016). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Retrieved from [Link]

-

SlideShare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Bajpai, A. (2024). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Supporting Information. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group. Retrieved from [Link]

-

chemmunicate ! (2022). Predict NMR spectra in seconds. YouTube. Retrieved from [Link]

-

Vikse, K. M., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

Longhi, G., et al. (2019). CF3: an overlooked chromophore in VCD spectra. PubMed Central. Retrieved from [Link]

-

Mestrelab Research. (2023). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products. YouTube. Retrieved from [Link]

-

Sci-Hub. (1967). Some reactions of 1,2,3,4-tetrafluorobenzene and derived compounds. Tetrahedron. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubMed Central. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for a related article. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic 13C-19F couplings in the 13C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

-

Kamystry. (2021). A free easy tool for predicting NMR chemical shifts. YouTube. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

PubMed Central. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Global NMR Discussion Meetings. (2020). Programming Basics and How to Write NMR Simulation Software. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. colorado.edu [colorado.edu]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. gammadata.se [gammadata.se]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

initial reactivity studies of trifluoromethylated anisoles

An In-depth Technical Guide to the Initial Reactivity of Trifluoromethylated Anisoles

Abstract

Trifluoromethylated anisoles are a class of aromatic compounds featuring both a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group appended to a benzene ring. This unique substitution pattern, combining a strong electron-donating group with a potent electron-withdrawing group, imparts a complex and highly tunable reactivity profile. This guide provides a comprehensive exploration of the initial reactivity studies of these valuable synthons, with a focus on their behavior in electrophilic and nucleophilic aromatic substitution reactions. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the mechanistic principles governing their reactivity, offers field-proven experimental protocols, and summarizes key data to facilitate their application in synthetic chemistry.

Introduction: The Strategic Value of Trifluoromethylated Anisoles

The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone strategy in modern medicinal chemistry.[1][2] Its presence in a drug candidate can significantly enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate binding affinity to biological targets.[3][4] The C-F bond is one of the strongest in organic chemistry, rendering the -CF₃ group highly resistant to metabolic degradation.[3]

Anisole frameworks, characterized by the methoxy (-OCH₃) group, are also prevalent in bioactive molecules. When combined on the same aromatic scaffold, the -OCH₃ and -CF₃ groups create a fascinating electronic dichotomy. The methoxy group acts as a strong activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) through resonance donation, while the trifluoromethyl group is a powerful deactivating, meta-directing group due to its strong inductive electron withdrawal.[5][6] This push-pull electronic nature makes trifluoromethylated anisoles versatile intermediates, allowing for selective functionalization and the synthesis of complex, high-value molecules.[7][8]

This guide will dissect the fundamental reactivity of these synthons to provide a predictive framework for their synthetic application.

Synthesis of Trifluoromethylated Anisoles

Access to trifluoromethylated anisoles is typically achieved through two primary routes: methylation of the corresponding trifluoromethylphenol or direct trifluoromethylation of an anisole derivative.

Route A: Methylation of Trifluoromethylphenol This is a common and reliable method, often employing a simple Sₙ2 reaction. The phenolic proton is deprotonated with a suitable base, and the resulting phenoxide acts as a nucleophile, attacking an electrophilic methyl source.

Route B: Cross-Coupling/Trifluoromethylation More advanced methods involve transition-metal-catalyzed cross-coupling reactions. For instance, a bromoanisole can be coupled with a trifluoromethyl source using a palladium catalyst in a Mizoroki-Heck type reaction.[9]

Table 1: Comparison of Synthetic Routes to 3-(Trifluoromethyl)anisole

| Method | Reagents/Catalyst | Temperature | Typical Yield | Reference |

| Methylation | 3-(Trifluoromethyl)phenol, Methyl Iodide, K₂CO₃ | 60-80°C | ~70-90% | [9] |

| Mizoroki-Heck | 3-Bromoanisole, CF₃ source, Palladium catalyst | Varies | High | [9] |

| Industrial Method | Bis(pinacolato)diboron, Iridium catalyst | ~90°C | Very High | [9] |

Detailed Protocol 1: Synthesis of 3-(Trifluoromethyl)anisole via Methylation

This protocol describes a standard laboratory-scale synthesis from 3-(trifluoromethyl)phenol.

A. Materials:

-

3-(Trifluoromethyl)phenol (1.0 eq)

-

Methyl iodide (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

B. Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

C. Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(trifluoromethyl)phenol and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution and stir the resulting suspension for 15 minutes at room temperature.

-

Slowly add methyl iodide via syringe.

-

Heat the reaction mixture to 70°C and maintain for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(trifluoromethyl)anisole.

D. Self-Validation & Trustworthiness:

-

Reaction Monitoring: TLC analysis should show the consumption of the starting phenol and the appearance of a new, less polar spot corresponding to the anisole product.

-

Workup: The aqueous washes are critical to remove the DMF solvent and unreacted base/salts, ensuring a clean crude product for purification.

-

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.

Core Reactivity Studies

The reactivity of the aromatic ring is governed by the interplay between the -OCH₃ and -CF₃ substituents.

Workflow for Initial Reactivity Screening

Caption: General workflow for screening the reactivity of trifluoromethylated anisoles.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile attacking a strong electrophile. The outcome is dictated by the substituents' ability to stabilize the cationic intermediate (the arenium ion or σ-complex).[10]

-

-OCH₃ Group: Strongly activating and ortho-, para-directing. It stabilizes the arenium ion via resonance, particularly when the positive charge is on the carbon bearing the methoxy group.

-

-CF₃ Group: Strongly deactivating and meta-directing. It destabilizes the arenium ion through induction, especially when the positive charge is adjacent (ortho or para) to it.[5]

The regiochemical outcome depends on the isomer. For 3-(trifluoromethyl)anisole , the powerful ortho-, para-directing influence of the methoxy group dominates, directing incoming electrophiles to positions 2, 4, and 6. The -CF₃ group at position 3 will sterically hinder attack at position 2 and electronically disfavor attack at position 4, often leading to a mixture of products.

Caption: Arenium ion stability dictates the regioselectivity in EAS reactions.

Table 2: Regioselectivity in the Nitration of Trifluoromethylanisole Isomers

| Isomer | Major Product(s) | Rationale |

| 2-(CF₃)anisole | 4-Nitro | OCH₃ directs para; CF₃ deactivates the adjacent ortho position (6). |

| 3-(CF₃)anisole | 4-Nitro, 6-Nitro | OCH₃ directs ortho and para. Position 4 is electronically favored but position 6 is sterically less hindered. |

| 4-(CF₃)anisole | 2-Nitro | OCH₃ directs ortho. The para position is blocked. |

Detailed Protocol 2: Bromination of 4-(Trifluoromethyl)anisole

This protocol details the regioselective bromination at the position activated by the methoxy group.

A. Materials:

-

4-(Trifluoromethyl)anisole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

B. Equipment:

-

Round-bottom flask protected from light (e.g., wrapped in foil)

-

Magnetic stirrer and stir bar

-

Syringe and needle

-

Separatory funnel

-

Rotary evaporator

C. Step-by-Step Procedure:

-

Dissolve 4-(trifluoromethyl)anisole in anhydrous acetonitrile in the flask.

-

Cool the solution to 0°C using an ice bath.

-

In a separate container, dissolve N-Bromosuccinimide in anhydrous acetonitrile.

-

Add the NBS solution dropwise to the anisole solution over 20 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any remaining bromine.

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to yield 2-bromo-4-(trifluoromethyl)anisole.

D. Self-Validation & Trustworthiness:

-

Rationale for NBS: NBS is a mild source of electrophilic bromine, providing better control and selectivity compared to liquid Br₂, minimizing over-bromination.

-

Quenching: The thiosulfate wash is a critical safety and purity step to neutralize the reactive bromine species.

-

Regiochemistry Confirmation: The position of bromination must be confirmed unambiguously using ¹H NMR, looking for the disappearance of one aromatic proton and analyzing the coupling patterns of the remaining protons. A 2D NMR experiment (NOESY) can confirm the proximity of the remaining aromatic protons to the methoxy group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the mirror opposite of EAS.[11] It occurs when a strong nucleophile attacks an electron-poor aromatic ring that contains a good leaving group (like F, Cl, NO₂). The reaction is facilitated by strong electron-withdrawing groups (like -CF₃ or -NO₂) positioned ortho or para to the leaving group.[11][12] These groups stabilize the negative charge in the key intermediate, the Meisenheimer complex.[12][13]

A trifluoromethylated anisole itself is not reactive towards SNAr unless a leaving group is present. For example, in 2-fluoro-4-(trifluoromethyl)anisole, the fluorine atom is activated towards substitution by the para-CF₃ group. The -OCH₃ group, being electron-donating, slightly disfavors this reaction but its effect is overcome by the powerful -CF₃ group.

Caption: Stabilization of the Meisenheimer complex by the -CF₃ group drives SNAr.

Detailed Protocol 3: SNAr with Sodium Methoxide on 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

While not an anisole starting material, this protocol demonstrates the powerful activating effect of the -CF₃ group in a classic SNAr reaction to synthesize the corresponding anisole.

A. Materials:

-

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

-

Sodium methoxide (NaOMe), 25 wt% solution in methanol (1.5 eq)

-

Methanol (MeOH), anhydrous

-

Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

B. Equipment:

-

Three-neck round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

C. Step-by-Step Procedure:

-

Charge the flask with 1-chloro-2-nitro-4-(trifluoromethyl)benzene and methanol.

-

Heat the mixture to 60°C with stirring.

-

Add the sodium methoxide solution dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.

-

After the addition is complete, maintain the reaction at reflux (approx. 65°C) for 2 hours. Monitor the disappearance of the starting material by GC-MS or TLC.

-

Cool the reaction mixture to room temperature.

-

Add toluene and water to the flask and transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer with water (2x) to remove excess methanol and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-methoxy-2-nitro-4-(trifluoromethyl)benzene.

D. Self-Validation & Trustworthiness:

-

Activating Groups: The reaction is successful because both the ortho-nitro group and the para-trifluoromethyl group strongly stabilize the negative charge of the Meisenheimer intermediate.

-

Leaving Group: Chloride is a competent leaving group in this activated system.

-

Purity Check: The final product should be analyzed by NMR to confirm complete substitution of the chloride and by GC-MS to ensure no residual starting material remains.

Summary and Future Outlook

Trifluoromethylated anisoles are synthons of significant value, characterized by a nuanced reactivity profile. The methoxy group reliably directs electrophilic substitution to its ortho and para positions, while the trifluoromethyl group deactivates the ring yet provides a powerful handle for activating it towards nucleophilic attack when a leaving group is present. Understanding this electronic push-pull is paramount for designing effective synthetic strategies.

Future studies will likely focus on leveraging this reactivity in more complex transformations, including transition-metal-catalyzed C-H activation and ortho-lithiation methodologies, to further expand the synthetic utility of these versatile building blocks in drug discovery and materials science.

References

-

J. Med. Chem. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Activation of C-F bonds α to C-C multiple bonds. Retrieved from [Link]

-

American Chemical Society. (2025). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. ACS Fall 2025. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

-

MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Retrieved from [Link]

-

PubMed. (2017). Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of Allylic Oximes. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. Retrieved from [Link]

-

SciSpace. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. Retrieved from [Link]

-

The Chemical Profile of 3-(Trifluoromethyl)anisole: Properties and Applications. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

YouTube. (2022). Fluoroform: Organo-Fluorine chemistry, Selective Fluorination, Anionic Trifluoromethylation C-F bond. Retrieved from [Link]

-

PubMed. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Reactivity of Trifluoromethyl Tolueneselenosulfonate with Alkynes under Copper Catalysis | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Attempted ortho‐lithiation of the N‐methyl S‐trifluoromethyl sulfoximine 51. Retrieved from [Link]

-

YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]

Sources

- 1. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CAS 454-90-0: 1-Methoxy-3-(trifluoromethyl)benzene [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-(Trifluoromethyl)anisole CAS 454-90-0|Supplier [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Properties of 2-((4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

A Note on Chemical Identification: Initial inquiries for this compound were associated with CAS number 2324-98-3. It is important to clarify that this CAS number correctly identifies 1,2,4,5-Tetrafluoro-3-methoxybenzene, a structurally distinct compound. This guide will focus exclusively on the synthesis and properties of the named triazole derivative, 2-((4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid .

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of biological activities. These include well-established antifungal medications like fluconazole and itraconazole, as well as compounds with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The versatility of the triazole ring, particularly when functionalized at various positions, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

This guide provides a detailed technical overview of a specific 1,2,4-triazole derivative: 2-((4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. We will explore a robust synthetic pathway, delve into its physicochemical properties, and discuss its potential applications based on the known biological activities of structurally related molecules. The presence of the 4-nitrophenyl group, the N-ethyl substituent, and the thioacetic acid moiety suggests a molecule designed with intent for biological evaluation.

Synthesis of 2-((4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

The synthesis of the target compound can be logically approached in two primary stages: first, the construction of the core 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol heterocycle, followed by the S-alkylation to introduce the acetic acid side chain. This strategy is well-precedented in the literature for the synthesis of analogous 1,2,4-triazole derivatives.[3][4][5]

Part 1: Synthesis of the 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol Intermediate

The formation of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring is typically achieved through the cyclization of a 1,4-disubstituted thiosemicarbazide. This precursor is synthesized by the reaction of a carboxylic acid hydrazide with an isothiocyanate.

Step 1a: Synthesis of 4-nitrobenzoyl hydrazide

The synthesis begins with the esterification of 4-nitrobenzoic acid, followed by hydrazinolysis of the resulting ester.

-

Reaction: 4-nitrobenzoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to form the corresponding ester. This ester is then refluxed with hydrazine hydrate to yield 4-nitrobenzoyl hydrazide.

Step 1b: Synthesis of 2-(4-nitrobenzoyl)-N-ethylhydrazine-1-carbothioamide

The prepared 4-nitrobenzoyl hydrazide is then condensed with ethyl isothiocyanate to form the key thiosemicarbazide intermediate.

-

Reaction: 4-nitrobenzoyl hydrazide and ethyl isothiocyanate are refluxed in a suitable solvent, such as ethanol, to yield 2-(4-nitrobenzoyl)-N-ethylhydrazine-1-carbothioamide.

Step 1c: Base-catalyzed cyclization to 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of a base to form the desired triazole-3-thiol.

-

Reaction: The thiosemicarbazide is dissolved in an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, and heated under reflux. The basic conditions facilitate the dehydration and ring closure, yielding the sodium or potassium salt of the triazole-thiol. Subsequent acidification with a mineral acid (e.g., HCl) precipitates the final product, 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol.[3]

Part 2: S-alkylation to Yield the Final Product

The final step in the synthesis is the attachment of the acetic acid moiety to the sulfur atom of the triazole-3-thiol.

-

Reaction: The 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as ethanol or acetone, in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol group, forming a more nucleophilic thiolate anion. To this solution, an equimolar amount of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, is added. The reaction mixture is typically stirred at room temperature or gently heated to drive the nucleophilic substitution reaction to completion. After the reaction, the mixture is cooled and acidified, causing the final product, 2-((4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, to precipitate. The crude product can then be purified by recrystallization.[6]

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₂N₄O₄S |

| Molecular Weight | 324.32 g/mol |

| Appearance | Likely a solid at room temperature, possibly crystalline. |

| Melting Point | Expected to be a relatively high melting solid, characteristic of substituted triazoles. |

| Solubility | Likely to be poorly soluble in water, but soluble in common organic solvents such as DMSO, DMF, and alcohols. The carboxylic acid group may impart some solubility in aqueous base. |

| Spectral Data | |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), aromatic protons of the nitrophenyl ring, and a singlet for the methylene protons of the acetic acid moiety. |

| ¹³C NMR | Resonances corresponding to the carbons of the triazole ring, the ethyl group, the nitrophenyl ring, the thioether linkage, and the carboxylic acid. |

| IR Spectroscopy | Characteristic peaks for N-H (if in tautomeric form), C=N, C=S, NO₂, and C=O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications and Biological Activity

The structural motifs present in 2-((4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid suggest a high potential for biological activity. The 1,2,4-triazole-3-thione scaffold is a well-known pharmacophore.

-

Antimicrobial and Antifungal Activity: A vast body of research has demonstrated that 1,2,4-triazole-3-thiol derivatives possess significant antibacterial and antifungal properties.[7][8] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial pathogens.

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[2][8] The presence of the nitro group on the phenyl ring can enhance this activity.

-

Anti-inflammatory and Analgesic Activity: The triazole nucleus is also associated with anti-inflammatory and analgesic properties.[2]

-

Antioxidant Activity: Some 1,2,4-triazole derivatives have shown promise as antioxidant agents.[9]

The thioacetic acid side chain provides a carboxylic acid functional group, which can be crucial for interacting with biological targets through hydrogen bonding or ionic interactions. It also offers a handle for further derivatization, such as esterification or amidation, to modulate the compound's pharmacokinetic properties.

Conclusion

2-((4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through a well-established and robust chemical pathway involving the construction of a 1,2,4-triazole-3-thiol core followed by S-alkylation. The structural features of this compound, particularly the proven pharmacophore of the 1,2,4-triazole ring, make it a promising candidate for evaluation in a variety of biological assays. Further investigation into its specific biological activities and mechanism of action is warranted and could lead to the development of novel therapeutic agents.

References

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (URL not available)

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... ResearchGate. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. MDPI. [Link]

-

Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid. Current issues in pharmacy and medicine: science and practice. [Link]

-

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide. ResearchGate. [Link]

-

(PDF) Synthesis, Experimental and Theoretical Characterization of 4-(((4-Ethyl-5-(Thiophene-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Methyl)-6-Methoxycoumarin. ResearchGate. [Link]

-

Synthetic route to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol (4). ResearchGate. [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: A Note on the Subject Compound

This document serves as a comprehensive technical guide to the physical and chemical properties of 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene . It is important to note that as of the date of this publication, this specific molecule is not widely cataloged in commercial or academic databases. Consequently, this guide is structured from an investigatory perspective. It combines theoretical predictions, data from structurally analogous compounds, and detailed experimental protocols required for the empirical determination of its properties. This approach is designed to equip researchers with the necessary framework to synthesize, characterize, and safely handle this novel compound.

Section 1: Molecular Structure and Theoretical Overview

1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene possesses a highly electron-deficient aromatic ring, a characteristic feature of polyfluorinated benzene derivatives. The strategic placement of seven fluorine atoms across the methoxy and trifluoromethyl groups, in addition to the four on the ring, imparts significant and unique electronic properties.

The methoxy group (-OCH₃) typically acts as an electron-donating group through resonance, while the trifluoromethyl (-CF₃) and the fluorine substituents on the ring are potent electron-withdrawing groups through inductive effects. This electronic push-pull dynamic is expected to significantly influence the molecule's reactivity, stability, and spectroscopic signature. Understanding this interplay is critical for predicting its behavior in chemical reactions and biological systems.

Caption: Molecular structure of the target compound.

Section 2: Synthesis Pathway

The synthesis of this molecule would likely proceed from a commercially available polyfluorinated starting material. A plausible route involves the nucleophilic aromatic substitution (SₙAr) on hexafluorobenzene or a related compound.

Caption: A plausible synthetic workflow for the target compound.

Section 3: Physical Properties - Predictions and Determination Protocols

The high degree of fluorination is expected to result in a compound with a relatively low boiling point for its molecular weight, high density, and poor solubility in polar solvents.

Data Presentation: Physical Properties

| Property | Predicted Value / Range | Experimental Protocol Reference |

| Molecular Formula | C₈HF₇O | - |

| Molecular Weight | 262.08 g/mol | - |

| Appearance | Colorless liquid or low-melting solid | Protocol 3.1 |

| Melting Point | 20 - 40 °C | Protocol 3.2 |

| Boiling Point | 150 - 170 °C | Protocol 3.3 |

| Density | 1.6 - 1.8 g/cm³ | Protocol 3.4 |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexanes, dichloromethane) | Protocol 3.5 |

Experimental Protocols

Protocol 3.1: Determination of Appearance

-

Objective: To visually inspect the physical state and color of the purified compound at standard temperature and pressure (25 °C, 1 atm).

-

Methodology:

-

Place a small, purified sample of the compound in a clean, dry glass vial.

-

Observe the sample against a white background.

-

Record the physical state (solid, liquid) and color.

-

-

Causality: This fundamental observation is the first step in characterization and can indicate the purity of the sample.

Protocol 3.2: Melting Point Determination [1][2]

-

Objective: To determine the temperature range over which the solid phase of the compound transitions to the liquid phase.

-

Methodology:

-

Load a small amount of the dried, crystalline solid into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (1-2 °C/min).

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

-

Trustworthiness: A sharp melting point range (e.g., < 2 °C) is a strong indicator of high purity.

Protocol 3.3: Boiling Point Determination [3]

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (Micro-boiling point):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a sealed-end capillary tube into the liquid.

-

Heat the sample in a controlled manner (e.g., in an oil bath).

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat source and allow the apparatus to cool.

-

The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.

-

-

Causality: This method is suitable for small sample quantities and provides an accurate boiling point, a key physical constant for identification and purity assessment.

Protocol 3.4: Density Determination

-

Objective: To measure the mass per unit volume of the compound.

-

Methodology:

-

Accurately weigh a known volume of the liquid sample using a calibrated pycnometer or a micropipette and analytical balance.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Perform the measurement at a controlled temperature, as density is temperature-dependent.

-

-

Trustworthiness: This protocol provides a precise physical constant that is valuable for compound identification and for engineering applications.

Protocol 3.5: Solubility Assessment [4][5][6]

-

Objective: To qualitatively determine the solubility of the compound in a range of solvents.

-

Methodology:

-

To separate test tubes, add a small, measured amount of the compound (e.g., 10 mg).

-

Add a small volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexanes).

-

Agitate the mixtures and observe if the compound dissolves.

-

Classify as soluble, partially soluble, or insoluble.

-

-

Causality: The high fluorine content suggests "like dissolves like" will hold true, with higher solubility in non-polar, and particularly fluorinated, solvents. This information is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Section 4: Chemical and Spectroscopic Properties

The unique electronic nature of this molecule will be evident in its spectroscopic data. NMR spectroscopy, in particular, will be a powerful tool for structural confirmation.

Data Presentation: Spectroscopic Data

| Technique | Expected Observations | Experimental Protocol Reference |

| ¹H NMR | A singlet for the -OCH₃ protons. | Protocol 4.1 |

| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments, with complex coupling patterns. | Protocol 4.2 |

| ¹³C NMR | Signals for each unique carbon, with C-F coupling. | Protocol 4.1 |

| Mass Spec (MS) | A strong molecular ion peak (M⁺) at m/z ≈ 262. | Protocol 4.3 |

| FTIR | C-F stretching bands, C-O stretching, and aromatic C=C stretching. | Protocol 4.4 |

Experimental Protocols

Protocol 4.1: ¹H and ¹³C NMR Spectroscopy [7]

-

Objective: To identify the hydrogen and carbon framework of the molecule.

-

Methodology:

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

For ¹³C, a proton-decoupled experiment is standard.

-

-

Expertise: The single proton signal will confirm the presence of the methoxy group. The ¹³C spectrum will show characteristic splitting patterns due to coupling with adjacent fluorine atoms, providing valuable structural information.

Protocol 4.2: ¹⁹F NMR Spectroscopy [8][9][10][11]

-

Objective: To characterize the fluorine environments in the molecule.

-

Methodology:

-

Using the same sample from Protocol 4.1, acquire a ¹⁹F NMR spectrum.

-

Both proton-coupled and decoupled spectra can be informative.

-

-

Causality: This is the most critical spectroscopic technique for this compound. The chemical shifts of the fluorine signals will indicate their electronic environment, and the coupling constants between different fluorine atoms will provide definitive evidence of their relative positions on the aromatic ring and the side chain.

Protocol 4.3: Mass Spectrometry [12][13]

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Introduce a dilute solution of the sample into a mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS).

-

Acquire the mass spectrum.

-

-

Trustworthiness: The molecular ion peak confirms the molecular weight. The fragmentation pattern, likely involving the loss of a methyl radical or CF₃ group, provides further structural validation. Aromatic compounds typically show an intense molecular ion peak.[13]

Protocol 4.4: Fourier-Transform Infrared (FTIR) Spectroscopy [14][15][16][17]

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Place a small drop of the liquid sample between two salt plates (or use an ATR accessory).

-

Acquire the infrared spectrum.

-

-

Expertise: Expect to see strong C-F stretching absorptions (typically in the 1100-1400 cm⁻¹ region), C-O stretching for the ether linkage (around 1250 cm⁻¹ for aryl ethers), and characteristic aromatic C=C stretching bands (1400-1600 cm⁻¹).[15][16]

Section 5: Chemical Reactivity

The heavily fluorinated ring is highly deactivated towards electrophilic aromatic substitution.[18] Conversely, it is activated for nucleophilic aromatic substitution (SₙAr), where a strong nucleophile could potentially displace one of the fluorine atoms. The methoxy group may be susceptible to cleavage under harsh acidic conditions.

Caption: Predicted chemical reactivity profile.

Section 6: Safety and Handling

Organofluorine compounds require careful handling. While specific toxicity data for this compound is unavailable, it is prudent to treat it as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[19]

-

Thermal Decomposition: Highly fluorinated compounds can release toxic gases (e.g., hydrogen fluoride) upon thermal decomposition. Avoid excessive heat.

-

Spills: Have appropriate spill cleanup materials available. Absorb spills with an inert material and dispose of as hazardous waste.

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

References

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.[Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.[Link]

-

Elkchemist. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.[Link]

-

chemistry edb. Determination of the Melting and Boiling Points of Compounds.[Link]

-

Unnamed Source. FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides.[Link]

-

Sir Umair Khan. General Reactivity of Benzene #FSc2ndYear Chapter # 9.[Link]

-

The Organic Chemistry Tutor. Solubility of Organic Compounds.[Link]

-

Wikipedia. Chlorofluorocarbon.[Link]

-

Unnamed Source. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.[Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes.[Link]

-

University of California, Los Angeles. Hydrofluoric Acid Safety.[Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]

-

Erland Stevens. aromatic predictions with Huckel's rules 1.[Link]

-

JoVE. Video: Boiling Points - Concept.[Link]

-

The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions of Benzene Review.[Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.[Link]

-

Unnamed Source. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.[Link]

-

Khan Academy. Solubility of organic compounds.[Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.[Link]

-

Lab Safety on the Learning Videos Channel. Safe Handling of Corrosive & Flammable Chemical Reagents.[Link]

-

Royal Society of Chemistry. Carrying out a melting point determination.[Link]

-

ACS Publications. Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding.[Link]

-

SATHEE. ORGANIC CHEMISTRY - SOME BASIC PRINCIPLES AND TECHNIQUES.[Link]

-

NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[Link]

-

Wikipedia. United States Environmental Protection Agency.[Link]

-

Unnamed Source. Effect of Substituents on benzene ring | Directional and Reactivity Effects.[Link]

-

Maker Chemistry. Understanding Aliphatic and Aromatic Compounds in IR Spectroscopy.[Link]

-

Unnamed Source. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.[Link]

-

ACS Publications. TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions | ACS Omega.[Link]

-

RSC Advances Blog. RSC Advances.[Link]

-

ACS Publications. Inorganic Chemistry Ahead of Print.[Link]

-

Wikipedia. Organic chemistry.[Link]

-

chem.ucla.edu. Functional Groups In Organic Chemistry.[Link]

-

MEI Lab, NIT Rourkela. Lecture 16: Understanding FTIR Spectrum.[Link]

-

Tailored Tutors. Mass Spectroscopy - Halo-isotopes | A Level Chemistry.[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. jchps.com [jchps.com]

- 8. jeolusa.com [jeolusa.com]

- 9. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]